molecular formula C5H7BrN2O2 B2521866 3-(2-Bromoethyl)imidazolidine-2,4-dione CAS No. 83514-75-4

3-(2-Bromoethyl)imidazolidine-2,4-dione

Cat. No. B2521866
CAS RN: 83514-75-4
M. Wt: 207.027
InChI Key: RCEOGODDAOCYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazolidine derivatives has been explored through various methods. One approach involves the reaction of 2-(2-Bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a catalytic amount of Fe3O4@SiO2@MOF-199 and a base. This method leads to the formation of C–C coupled and cyclized products, specifically 6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones, which can be further aromatized to imidazo[1,2-f]phenanthridines. The magnetic MOF catalyst used in this process is notable for its recyclability, maintaining catalytic activity after multiple uses. This synthesis route is significant as it can be applied to the production of compounds like Zephycandidine A, which has anti-tumor properties .

Another synthetic pathway for imidazolidine derivatives is the reaction of sodium salts of O-methyl-N-substituted iminothiocarbonates with bromoacetyl bromide. This method provides a general approach for the preparation of 3-substituted 1,3-thiazolidine-2,4-diones. The resulting products are characterized by high yields and purity, with their structures confirmed through various spectroscopic techniques including 1H NMR, 13C NMR, IR, and mass spectroscopy .

Molecular Structure Analysis

The molecular structures of the synthesized imidazolidine derivatives are confirmed using spectroscopic methods. In the case of the 3-substituted 1,3-thiazolidine-2,4-diones, spectroscopic evidence such as 1H NMR, 13C NMR, IR, and mass spectroscopy has been utilized to ascertain the structure. These techniques provide detailed information about the molecular framework and the nature of substituents on the imidazolidine ring .

Chemical Reactions Analysis

The chemical behavior of imidazolidine derivatives can be complex and diverse. For instance, 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones are obtained from the reaction of nitromethane with aryl isocyanates in the presence of triethylamine. The structures of these compounds were established based on spectroscopic evidence, which also sheds light on their chemical reactivity. The presence of the hydroxyimino group is likely to influence the chemical properties and potential reactions these molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are closely related to their molecular structure. While the provided data does not give specific details on the physical properties such as melting points, solubility, or stability, the chemical properties can be inferred from the synthetic methods and molecular structure analysis. The reactivity of the imidazolidine ring, the presence of substituents, and the overall molecular conformation play crucial roles in determining the behavior of these compounds in various chemical environments .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Pharmacological Activity : Compounds like 3-(2-Bromoethyl)imidazolidine-2,4-dione have been synthesized for their pharmacological potential. For instance, substituted thiazolidinediones and thio-imidazolidinones were created for their hypoglycemic and antinociceptive activities (Albuquerque et al., 1995).
  • Regio-Controlled Synthesis : Research on the regioselective ring opening of compounds related to 3-(2-Bromoethyl)imidazolidine-2,4-dione has been conducted, leading to the synthesis of various analogs, demonstrating the chemical versatility of these compounds (Brouillette et al., 2009).

Pharmaceutical Applications

  • Hypoglycemic Activity : Some derivatives of imidazolidine-2,4-dione, which is chemically similar to 3-(2-Bromoethyl)imidazolidine-2,4-dione, have been synthesized and shown to possess significant hypoglycemic activity in diabetic rat models (Hussain et al., 2015).
  • Antinociceptive Effect : The antinociceptive effect of certain imidazolidine derivatives, chemically akin to 3-(2-Bromoethyl)imidazolidine-2,4-dione, has been studied in mice. These compounds have been investigated for their potential in treating neuropathic pain (Queiroz et al., 2015).

Chemical and Electrochemical Studies

  • Corrosion Inhibition : Imidazolidine-2,4-dione derivatives, related to 3-(2-Bromoethyl)imidazolidine-2,4-dione, have been used as corrosion inhibitors for mild steel in acidic solutions, demonstrating their utility in industrial applications (Elbarki et al., 2020).

properties

IUPAC Name

3-(2-bromoethyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3H2,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEOGODDAOCYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoethyl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.